molecular formula C8H11N3O2 B3032441 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole CAS No. 1803320-52-6

1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole

Cat. No.: B3032441
CAS No.: 1803320-52-6
M. Wt: 181.19
InChI Key: SVXYYAISAFZAHU-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole (CAS 1803320-52-6) is a nitrogen-containing heterocyclic compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol. This compound is part of the imidazole chemical class, a five-membered aromatic heterocycle characterized by two nitrogen atoms . Imidazole derivatives are considered privileged structures in medicinal chemistry due to their widespread presence in biologically active molecules and their ability to participate in a variety of chemical interactions . As a building block, this compound may be of significant interest in drug discovery and development, particularly for synthesizing novel molecules targeting a range of diseases. Its structure, featuring a nitro group and a cyclopropylmethyl substituent, makes it a versatile intermediate for further chemical exploration and derivatization. Scientific literature highlights that imidazole-based compounds have demonstrated a broad spectrum of therapeutic activities in research, including antibacterial, antifungal, antitumor, anti-inflammatory, and antiprotozoal actions . Furthermore, research into imidazole-containing compounds has shown their potential in disrupting critical protein-protein interactions, such as the WDR5-MYC interaction, which is a target in oncology research . This product is intended for use as a research chemical by qualified professionals. 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(cyclopropylmethyl)-4-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-6-8(11(12)13)10(5-9-6)4-7-2-3-7/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXYYAISAFZAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)CC2CC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201215933
Record name 1H-Imidazole, 1-(cyclopropylmethyl)-4-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803320-52-6
Record name 1H-Imidazole, 1-(cyclopropylmethyl)-4-methyl-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803320-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 1-(cyclopropylmethyl)-4-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the cyclopropylmethyl group: This step involves the alkylation of the imidazole ring with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide) in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products:

    Reduction: 1-(Cyclopropylmethyl)-4-methyl-5-amino-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with palladium on carbon as a catalyst.
  • Substitution Reactions : The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Biology

This compound has been investigated for its antimicrobial and antifungal properties . The mechanism of action is believed to involve the reduction of the nitro group to form reactive intermediates that disrupt essential biological processes in microorganisms.

Medicine

In medicinal chemistry, 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole is explored for its potential as an antimicrobial agent . Studies have shown that compounds with similar structures exhibit significant activity against various pathogens.

Case Studies and Research Findings

A review of recent literature reveals several case studies highlighting the effectiveness of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections.
  • Fungal Inhibition : Another research article reported that this compound showed inhibitory effects against common fungal strains, indicating its potential application in antifungal therapies.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially undergoing reduction to form reactive intermediates that can interact with cellular components. These interactions can disrupt essential biological processes, leading to antimicrobial effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole and Analogues

Compound Name Substituents (Position) Key Functional Groups
1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole Cyclopropylmethyl (1), Methyl (4), Nitro (5) Nitro, cyclopropylmethyl
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Dimethyl (1,2), Chloromethylphenyl (4) Nitro, chloromethylphenyl
1-Methyl-5-(methylsulfonyl)-4-nitro-1H-imidazole Methyl (1), Methylsulfonyl (5), Nitro (4) Nitro, methylsulfonyl
1-Methyl-4-nitro-1H-imidazol-5-amine Methyl (1), Nitro (4), Amine (5) Nitro, amine
  • Positional Isomerism: The nitro group at position 5 in the target compound contrasts with its placement at position 4 in 1-Methyl-4-nitro-1H-imidazol-5-amine.
  • Substituent Diversity : The cyclopropylmethyl group in the target compound is bulkier than the methyl or chloromethylphenyl groups in analogues, likely enhancing lipophilicity and steric hindrance compared to 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (Predicted) Key Spectral Data (¹H-NMR)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 120 Low in polar solvents δ 2.51 (s, CH₃), 4.62 (s, CH₂Cl)
1-Methyl-4-nitro-1H-imidazol-5-amine Not reported Moderate in DMSO δ 3.90 (s, CH₃) (analogous shifts)
Target Compound Not reported High lipophilicity Expected δ 1.0–1.5 (cyclopropyl)
  • Lipophilicity : The cyclopropylmethyl group in the target compound likely increases logP compared to methyl- or amine-substituted analogues, impacting membrane permeability .
  • Thermal Stability : The nitro group may reduce thermal stability, a trend observed in other nitroimidazoles .

Biological Activity

1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole features a nitro group and an imidazole ring, which are significant in its biological activity. The presence of the cyclopropylmethyl group adds to its unique properties, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound has shown antimicrobial and antifungal properties . It has been investigated for its efficacy against various pathogens, making it a candidate for drug development in treating infections caused by resistant strains.

The compound's anticancer potential is linked to its ability to inhibit tubulin polymerization, which is crucial for cancer cell division. Studies have shown that imidazole derivatives can affect the cell cycle by causing accumulation in the G2/M phase and activating apoptotic pathways .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the imidazole ring significantly affect potency. For instance, compounds with electron-donating substituents generally exhibit higher activity against cancer cell lines. The introduction of a nitro group typically enhances anticancer activity by increasing interactions with target proteins involved in cell proliferation .

Case Studies

  • In Vitro Studies :
    • In a study evaluating various imidazole derivatives, 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole demonstrated IC50 values in the low micromolar range against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's ability to induce apoptosis was confirmed through caspase activation assays .
  • Comparative Analysis :
    • When compared to established anticancer agents like colchicine and nocodazole, this compound exhibited competitive inhibition of tubulin polymerization, suggesting a similar mechanism of action but with potentially improved selectivity and reduced toxicity .

Data Table: Biological Activity Summary

Activity TypeTarget CellsIC50 Range (µM)Mechanism of Action
AntimicrobialVarious pathogensNot specifiedDisruption of microbial cell function
AnticancerA549, HeLa0.5 - 10Tubulin polymerization inhibition
Apoptosis InductionHeLa2 - 5Caspase activation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole
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1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole

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